2-氨基-N,N-二苯基乙酰胺

描述

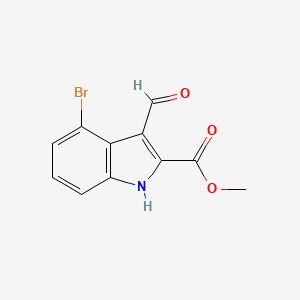

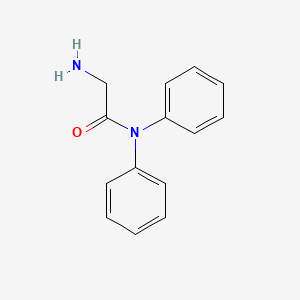

“2-amino-N,N-diphenylacetamide” is a chemical compound with the molecular formula C14H15ClN2O . It is also known as “2-amino-N,N-diphenylacetamide hydrochloride” and has a molecular weight of 262.74 g/mol . It is a solid substance and is often used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis of “2-amino-N,N-diphenylacetamide” involves the chloroacetylation reaction of diphenylamine (DPA). A series of DPA derivatives are prepared by replacing chlorine with hydrazine hydrate in an alcoholic medium, resulting in the formation of 2-hydrazino-N,N-diphenylacetamide . This compound is then subjected to a reaction with various aromatic aldehydes in the presence of glacial acetic acid in methanol . The synthesized compounds are characterized by their IR, 1HNMR spectral data, and elemental analysis .

Molecular Structure Analysis

The molecular structure of “2-amino-N,N-diphenylacetamide” is represented by the InChI code 1S/C14H14N2O.ClH/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10H,11,15H2;1H . This indicates the presence of 14 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .

Physical And Chemical Properties Analysis

“2-amino-N,N-diphenylacetamide” is a solid substance . It has a molecular weight of 262.73 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 262.0872908 g/mol . The topological polar surface area of the compound is 46.3 Ų .

科学研究应用

镇痛活性

研究表明,2-氨基-N,N-二苯基乙酰胺的衍生物,特别是2-氯-N,N-二苯基乙酰胺衍生物,表现出显着的镇痛反应。这些衍生物已经使用热板模型等模型合成和评估,其中一种化合物AKM-2显示出与标准药物双氯芬酸钠相比显着的镇痛活性。这项研究突出了这些化合物在疼痛管理中的潜力(Kumar, Mishra, & Kumar, 2019)。

抗菌和抗真菌活性

从二苯胺(DPA)合成的2-肼基-N,N-二苯基乙酰胺的一系列新型衍生物表现出显着的抗菌和抗真菌活性。该研究涉及合成这些化合物并测试它们对各种微生物的功效,揭示了二苯胺化合物作为有效抗菌和抗真菌剂的潜力(Kumar & Mishra, 2015)。

抗惊厥特性

新型二苯基草酰胺和二苯基乙酰胺衍生物已被合成并评估其抗惊厥活性。这项研究证明了这些化合物在治疗癫痫发作中的潜力。一些合成的化合物在对瑞士白化病小鼠的测试中显示出比标准药物更高的效力(Nikalje, Ghodke, & Girbane, 2012)。

荧光化学传感器

在化学传感器领域,2-氨基-N,N-二苯基乙酰胺的衍生物已被用于为水溶液中的镉离子创建荧光化学传感器。这些传感器在生物应用中显示出前景,特别是在活细胞成像实验中,表明它们适用于生物系统中的实际应用(Tian et al., 2012)。

镇痛和抗炎活性

由2-氯-N-(4-(二苯基氨基)噻唑-2-基)乙酰胺合成的新二苯胺衍生物导致具有潜在镇痛和抗炎特性的化合物。一种特殊的化合物AK-4已被确定为疼痛和炎症管理的有希望的先导(Kumar & Mishra, 2020)。

氧化反应性通道

对2-(吡啶-2-基)-N,N-二苯基乙酰胺衍生物的化学氧化的研究探索了它们的反应性,根据氧化剂和反应条件确定了各种产物。这项研究有助于理解这些化合物的溶质-溶剂相互作用和溶剂变色电位,这对于它们在各个领域的应用至关重要(Pailloux et al., 2007)。

选择性组蛋白脱乙酰酶抑制剂

对二苯甲亚胺羟肟酸的研究,包括N-羟基-2,2-二苯基乙酰胺衍生物,已将它们确定为HDAC IIa类的新的和选择性的抑制剂。这些化合物具有独特的选择性和效力,在表观遗传调控的研究中具有重要意义,并在与HDAC功能障碍相关的疾病中具有潜在的治疗应用(Tessier et al., 2009)。

电喷雾电离串联质谱

对电喷雾电离串联质谱(ESI-MS)中去质子化N,2-二苯基乙酰胺的碎片化研究提供了对小酰胺离子碎片化机制的见解。这项研究对于分析肽和蛋白质中的氨基酸序列以及了解这些化合物在质谱条件下的行为非常有价值(Lu et al., 2014)。

日本脑炎的新型疗法

一种新型的苯并喹啉衍生物,包括2-(2-甲基-喹啉-4-基氨基)-N-(2-氯苯基)-乙酰胺,已被合成并评估其对日本脑炎的疗效。该化合物在体外显示出抗病毒和抗凋亡作用,表明其作为这种病毒疾病的治疗剂的潜力(Ghosh et al., 2008)。

作用机制

Target of Action

The primary targets of 2-amino-N,N-diphenylacetamide are the Cyclo-Oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are responsible for pain, inflammation, and other physiological actions .

Mode of Action

2-amino-N,N-diphenylacetamide interacts with its targets, the COX enzymes, by docking onto them . This interaction inhibits the enzymes, thereby reducing the synthesis of prostaglandins

Biochemical Pathways

The primary biochemical pathway affected by 2-amino-N,N-diphenylacetamide is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, which in turn can alleviate pain and inflammation . The downstream effects of this action include a reduction in the symptoms associated with conditions that involve pain and inflammation.

Result of Action

The molecular and cellular effects of 2-amino-N,N-diphenylacetamide’s action primarily involve the reduction of prostaglandin synthesis due to the inhibition of COX enzymes . This leads to a decrease in pain and inflammation, making the compound potentially useful as an analgesic .

属性

IUPAC Name |

2-amino-N,N-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOVXWGCQMGKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N,N-diphenylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。